![molecular formula C15H26N4O3 B1378798 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)méthyl]morpholine CAS No. 1461715-29-6](/img/structure/B1378798.png)
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)méthyl]morpholine
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the coupling of oxadiazole with N-protected amino acids . The yields are usually high (around 80%) and the reaction time is short .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and MS .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, tert-butylamidoxime can be activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can be analyzed using various techniques. For instance, the yield, melting point, and spectroscopic data (IR, NMR, and MS) can provide valuable information about the compound .
Applications De Recherche Scientifique
Agents antibactériens
Les composés ayant des structures de 1,2,4-oxadiazole ont été étudiés pour leurs activités antibactériennes contre diverses souches bactériennes telles que Staphylococcus aureus, Bacillus subtilis, Escherichia coli et Pseudomonas aeruginosa .
Activité antimicrobienne
L'analyse de la relation structure-activité (SAR) des 1,2,4-triazoles, étroitement liés aux oxadiazoles, indique que ces composés peuvent servir d'agents antimicrobiens importants .
Traitement du cancer
Certains dérivés de l'oxadiazole ont montré une activité modérée contre un panel de lignées cellulaires cancéreuses, suggérant une utilisation potentielle dans le traitement du cancer .
Synthèse chimique
Les dérivés de l'oxadiazole sont utilisés dans divers processus de synthèse chimique en raison de leur stabilité et de leur réactivité .
Recherche pharmacologique
Les dérivés de la morpholine sont souvent utilisés en recherche pharmacologique pour la synthèse de divers composés pharmacologiquement actifs .
Synthèse organique
Le cycle oxadiazole est un composant de la synthèse de molécules organiques plus complexes, ce qui peut conduire au développement de nouveaux médicaments et matériaux .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to interact with various targets, including the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Mode of Action
Based on the structural similarity to other 1,2,4-oxadiazoles, it can be inferred that the compound might interact with its target by forming hydrogen bonds, given the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound could affect pathways related to these biological processes.
Result of Action
Based on the potential anti-infective properties of similar 1,2,4-oxadiazoles , it can be hypothesized that this compound might exhibit inhibitory effects against certain pathogens.
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be environmentally friendly due to the reduction in the volumes of volatile organic solvents .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s oxadiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, influencing their activity. Additionally, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine has been shown to interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, in cancer cell lines, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine has demonstrated the ability to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
At the molecular level, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, the compound can interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be actively transported into the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and nucleus. Post-translational modifications, such as phosphorylation, can further influence its localization and activity. These factors are essential for understanding how the compound exerts its biochemical effects at the cellular level .
Propriétés
IUPAC Name |
4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)-morpholin-4-ylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-15(2,3)14-16-12(22-17-14)13(18-4-8-20-9-5-18)19-6-10-21-11-7-19/h13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUDVPCQFSPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C(N2CCOCC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



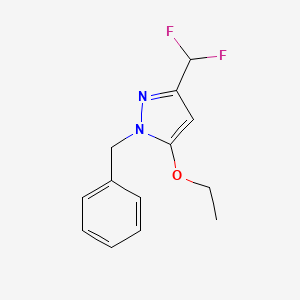

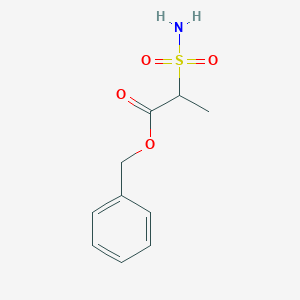
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)
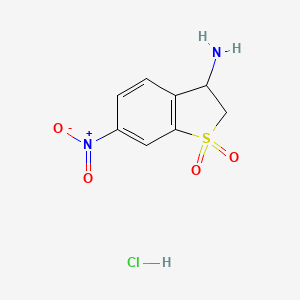
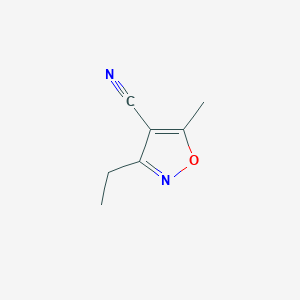



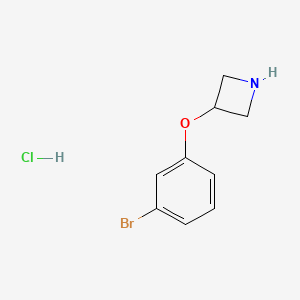
![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)

